Cdc2 peptide (9-19)

描述

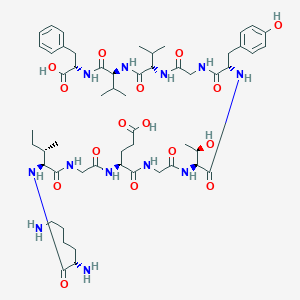

The Cdc2 peptide (9–19) is a short sequence derived from the cyclin-dependent kinase Cdc2, a critical regulator of cell cycle progression. This peptide has been extensively studied as a substrate for both kinases (e.g., Src family kinases) and phosphatases (e.g., SHP-1) due to its conserved phosphorylation sites and functional relevance in cellular signaling. Phosphorylation of Cdc2 peptide (9–19) by Src kinases modulates its interaction with downstream effectors, while dephosphorylation by SHP-1 regulates signal termination . Notably, phosphorylation of homologous sequences in other proteins, such as high mobility group I (HMG-I) chromatin proteins, alters DNA binding affinity by ~20-fold under physiological conditions, highlighting the broader functional implications of Cdc2-related phosphorylation events .

属性

CAS 编号 |

142570-54-5 |

|---|---|

分子式 |

C55H84N12O16 |

分子量 |

1169.3 g/mol |

IUPAC 名称 |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C55H84N12O16/c1-8-31(6)46(67-48(75)36(57)16-12-13-23-56)51(78)60-26-40(70)61-37(21-22-43(73)74)49(76)58-28-42(72)65-47(32(7)68)54(81)62-38(24-34-17-19-35(69)20-18-34)50(77)59-27-41(71)64-44(29(2)3)53(80)66-45(30(4)5)52(79)63-39(55(82)83)25-33-14-10-9-11-15-33/h9-11,14-15,17-20,29-32,36-39,44-47,68-69H,8,12-13,16,21-28,56-57H2,1-7H3,(H,58,76)(H,59,77)(H,60,78)(H,61,70)(H,62,81)(H,63,79)(H,64,71)(H,65,72)(H,66,80)(H,67,75)(H,73,74)(H,82,83)/t31-,32+,36-,37-,38-,39-,44-,45-,46-,47-/m0/s1 |

InChI 键 |

OGAKEQRZFPXQHB-AKNXIJNZSA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCCCN)N |

规范 SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)N |

其他CAS编号 |

142570-54-5 |

序列 |

KIGEGTYGVVF |

同义词 |

CDC2 peptide (9-19) Lys-Ile-Gly-Glu-Gly-Thr-Tyr-Gly-Val-Val-Phe lysyl-isoleucyl-glycyl-glutamyl-glycyl-threonyl-tyrosyl-glycyl-valyl-valyl-phenylalanine |

产品来源 |

United States |

化学反应分析

Structural Context of Cdc2 Peptide (9-19)

Cdc2 is a cyclin-dependent kinase (CDK) that requires binding to cyclin B for activation. The peptide (9-19) resides near the N-terminal region of the kinase domain. While this region is not directly part of the catalytic site, it may influence structural stability or interactions with regulatory proteins such as Wee1, Cdc25, or cyclins .

Key Chemical Reactions Involving Cdc2

Although direct studies on the (9-19) fragment are absent, broader Cdc2 interactions include:

Phosphorylation and Dephosphorylation

-

Inhibitory Phosphorylation : Wee1/Mik1 kinases phosphorylate Tyr-15 and Thr-14 residues on Cdc2, inactivating the kinase during S/G2 phases .

-

Activating Dephosphorylation : Cdc25 phosphatase removes inhibitory phosphates, enabling kinase activity at the G2/M transition .

Cyclin Binding

-

Cyclin B binding induces conformational changes in Cdc2, exposing the catalytic site. Residues near the (9-19) region may stabilize this interaction .

Interaction with Regulatory Proteins

The N-terminal region of Cdc2 interacts with:

Post-Translational Modifications (PTMs)

While PTMs on the (9-19) peptide are not explicitly documented, adjacent regions undergo:

-

Ubiquitination : Ste9/APC targets Cdc13 (cyclin B homolog in fission yeast) for degradation, indirectly regulating Cdc2 activity .

-

Phosphorylation : Feedback loops involving Cdc2 itself phosphorylate inhibitors (e.g., Rum1) to promote cell cycle progression .

Hypothetical Role of Residues 9–19

Based on structural homology with CDK2 :

-

Residues 9–19 may contribute to the N-terminal β-sheet, stabilizing the kinase domain.

-

Mutations in this region could disrupt kinase-substrate interactions or regulatory protein binding.

相似化合物的比较

Table 1: Kinetic Parameters for Src Substrates

| Peptide | Vmax/Km (μM⁻¹·min⁻¹) | Source |

|---|---|---|

| YEEI peptide | 7.76 | |

| Cdc2 peptide (9–19) | 6.24 | |

| p120ctn peptide | Not determined |

Dephosphorylation by SHP-1

Cdc2 peptide (9–19) is also a substrate for the phosphatase SHP-1, albeit with lower efficiency compared to the YEEI peptide. Fluorimetric assays revealed challenges in measuring its kinetic constants due to a high Km, suggesting weaker binding affinity to SHP-1 .

Table 2: Substrate Efficiency for SHP-1 Dephosphorylation

| Peptide | Relative Efficiency | Source |

|---|---|---|

| Optimal Src substrate | Highest | |

| YEEI peptide | High | |

| Cdc2 peptide (9–19) | Moderate |

Kinase Specificity of cdc2-Derived Peptides

The cdc2(6–20) peptide, a longer variant, is efficiently phosphorylated by Hck (a Src-family kinase) but shows negligible activity with CHK or CSK kinases. This underscores the importance of kinase-peptide compatibility (Table 3) .

Table 3: Kinase Specificity of cdc2-Derived Peptides

| Peptide | Kinase | Phosphorylation Efficiency | Source |

|---|---|---|---|

| cdc2(6–20) | Hck | High | |

| cdc2(6–20) | CHK/CSK | Low |

Homology with Yeast Cdc28 Peptide

The human Cdc2 peptide shares sequence homology with the yeast Cdc28 peptide near phosphorylation sites (e.g., Ser-39 in Cdc2 vs. Ser-46 in Cdc28). Both sequences are phosphorylated by casein kinase II (CKII), suggesting evolutionary conservation of kinase recognition motifs .

Key Research Findings and Discrepancies

- Assay Variability : Fluorimetric assays for SHP-1 activity on Cdc2 peptide (9–19) yielded unreliable data due to high Km values, contrasting with radiometric methods used for YEEI peptide analysis .

- Kinase Specificity : While Hck phosphorylates cdc2(6–20) efficiently, CHK and CSK show minimal activity, emphasizing the structural determinants of kinase-substrate interactions .

Functional Implications

Phosphorylation of Cdc2-related peptides regulates critical processes such as DNA binding (e.g., HMG-I proteins) and cell cycle progression. The ~20-fold reduction in DNA affinity upon phosphorylation demonstrates the peptide’s role in modulating chromatin dynamics .

常见问题

Q. What minimal data must be included in publications to enable replication of CDC2 peptide (9-19) studies?

- Methodological Answer : Provide raw data for key figures (e.g., dose-response curves, Western blot quantifications) in supplementary files. Detail peptide storage conditions, reconstitution protocols, and instrument calibration steps (e.g., HPLC column specifications). For animal studies, adhere to ARRIVE guidelines by reporting sample size calculations and randomization methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。